2,3-Diméthyl-5-nitro-2H-indazole

Vue d'ensemble

Description

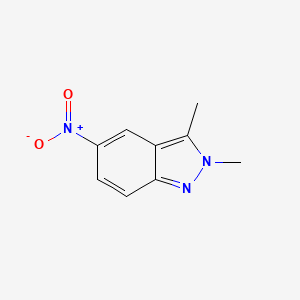

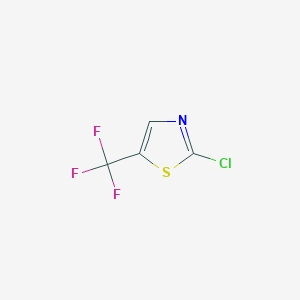

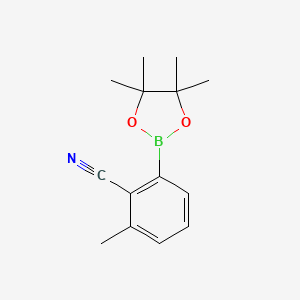

2,3-Dimethyl-5-nitro-2H-indazole is a heterocyclic compound formed by the combination of an indazole ring and a nitro group. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2,3-Dimethyl-5-nitro-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . For example, a palladium-catalyzed intramolecular amination enables the synthesis of various 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines .Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-5-nitro-2H-indazole is C9H9N3O2 . The average mass is 191.187 Da and the monoisotopic mass is 191.069473 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates to afford the corresponding 2-alkyl-2H-indazoles/azaindazoles . Another method involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles .Applications De Recherche Scientifique

Analyse complète des applications du 2,3-Diméthyl-5-nitro-2H-indazole

Activité antimicrobienne : Les dérivés de l'indazole ont été étudiés pour leurs propriétés antimicrobiennes. Des composés similaires au this compound ont montré une activité modérée à élevée contre diverses souches bactériennes telles que Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli .

Effet antifongique : Certains composés de l'indazole ont démontré une inhibition de la croissance in vitro contre des champignons tels que Candida albicans et Candida glabrata, suggérant des applications antifongiques potentielles pour le this compound .

Potentiel anti-inflammatoire : Le potentiel anti-inflammatoire des dérivés de l'indazole a été évalué à la fois in silico et in vitro, en particulier contre la cyclooxygénase-2 humaine (COX-2), qui est une enzyme clé du processus inflammatoire .

Activité anticancéreuse : Les composés contenant de l'indazole sont connus pour leurs propriétés anticancéreuses. Bien que des études spécifiques sur le this compound ne soient pas détaillées dans les résultats de la recherche, sa similitude structurelle avec d'autres indazoles suggère des applications potentielles dans la recherche sur le cancer.

Applications antihypertensives : Les indazoles ont été identifiés comme ayant des effets antihypertenseurs. Cette application pourrait être explorée pour le this compound compte tenu de ses caractéristiques structurelles.

Propriétés antidépressives : Le motif indazole est présent dans plusieurs médicaments commercialisés ayant des effets antidépresseurs. La recherche sur les effets spécifiques du this compound pourrait révéler des applications similaires.

Activités anti-VIH : Une large gamme d'activités pharmacologiques pour les dérivés de l'indazole comprend les activités anti-VIH. Cela suggère que le this compound peut également être étudié pour son utilisation potentielle dans le traitement ou la prévention du VIH .

Inhibition de l'angiogenèse : Une impureté liée au this compound est impliquée dans la synthèse du chlorhydrate de pazopanib, un inhibiteur de l'angiogenèse ciblant VEGFR et PDGFR . Cela indique une application possible dans l'inhibition de la croissance des vaisseaux sanguins, ce qui est crucial dans le traitement du cancer.

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications

Result of Action

Given the wide range of medicinal applications of indazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects

Analyse Biochimique

Biochemical Properties

2,3-Dimethyl-5-nitro-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2,3-Dimethyl-5-nitro-2H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways and cellular responses. Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with other biomolecules, such as receptors and transporters, further influencing biochemical processes.

Cellular Effects

2,3-Dimethyl-5-nitro-2H-indazole exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely mediated through the interaction of 2,3-Dimethyl-5-nitro-2H-indazole with specific cellular targets, leading to changes in gene expression and metabolic pathways. The compound’s impact on cell signaling pathways can result in altered cellular responses, such as apoptosis, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dimethyl-5-nitro-2H-indazole involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may bind to specific enzymes, such as kinases or phosphatases, altering their activity and downstream signaling pathways . Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with transcription factors, influencing gene expression and cellular responses. These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-5-nitro-2H-indazole can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of 2,3-Dimethyl-5-nitro-2H-indazole on cellular function may include sustained changes in gene expression, metabolic pathways, and cellular responses. These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-5-nitro-2H-indazole can vary with different dosages in animal models. Studies have demonstrated that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, 2,3-Dimethyl-5-nitro-2H-indazole may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may cause toxicity or other adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

2,3-Dimethyl-5-nitro-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic pathways of 2,3-Dimethyl-5-nitro-2H-indazole is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of 2,3-Dimethyl-5-nitro-2H-indazole within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of 2,3-Dimethyl-5-nitro-2H-indazole in different cellular compartments. These interactions can affect the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,3-Dimethyl-5-nitro-2H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole is important for elucidating its mechanism of action and biological effects.

Propriétés

IUPAC Name |

2,3-dimethyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLFEOXDVSNQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)